molecular formula C10H10N2O3 B2761212 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 937691-36-6

6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2761212
CAS No.: 937691-36-6
M. Wt: 206.201
InChI Key: SYMJIFPZZGOKLH-UHFFFAOYSA-N
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Description

6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound with a molecular formula of C10H10N2O3. This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-aminoisoxazoles with diethyl 2-oxopropylphosphonate, followed by cyclization to form the desired isoxazole ring . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) or ruthenium(II) for efficient cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylisoxazole-5-carboxylic acid
  • 5-Ethylisoxazole-4-carboxylic acid
  • 3,5-Dimethylisoxazole-4-carboxylic acid

Uniqueness

6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-3-6-4-7(10(13)14)8-5(2)12-15-9(8)11-6/h4H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMJIFPZZGOKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NOC2=N1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937691-36-6
Record name 6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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